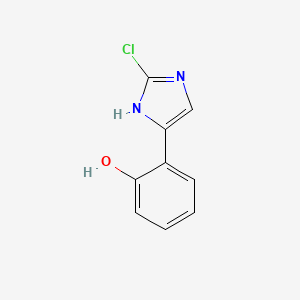

2-(2-Chloro-1H-imidazol-5-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

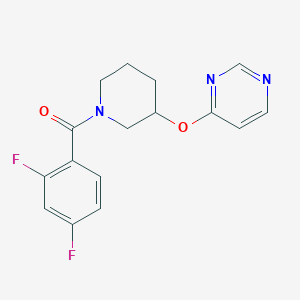

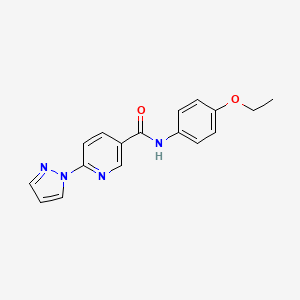

“2-(2-Chloro-1H-imidazol-5-yl)phenol” is a chemical compound with the CAS Number: 1785219-93-3 . It has a molecular weight of 194.62 . The compound is a powder at room temperature .

Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to its amphoteric nature . Imidazole was first synthesized by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis

The IUPAC name of this compound is 2-(2-chloro-1H-imidazol-5-yl)phenol . Its InChI Code is 1S/C9H7ClN2O/c10-9-11-5-7 (12-9)6-3-1-2-4-8 (6)13/h1-5,13H, (H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Chloroimidazolylphenol derivatives have demonstrated promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and protozoa. These compounds could potentially serve as novel antimicrobial agents in the fight against infectious diseases .

Antitumor Potential

In vitro studies have revealed that certain chloroimidazolylphenol derivatives exhibit moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404. Importantly, these compounds appear to have lower cytotoxicity against normal cells compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) and cisplatin .

Antioxidant Properties

Chloroimidazolylphenol compounds have been evaluated for their antioxidant potential. Some derivatives show scavenging activity comparable to ascorbic acid (vitamin C). Their ability to neutralize free radicals makes them relevant in oxidative stress-related conditions .

Synthetic Routes and Drug Development

Imidazole-containing compounds, including chloroimidazolylphenol, serve as essential synthons in drug development. Researchers have explored various synthetic routes to access these molecules. Commercially available drugs containing imidazole rings include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .

Biological Activities Beyond Antimicrobials

Beyond antimicrobial effects, chloroimidazolylphenol derivatives exhibit diverse biological activities. These include anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant properties. Their versatility makes them valuable candidates for further investigation .

Regiocontrolled Synthesis of Substituted Imidazoles

Recent advances in imidazole synthesis have highlighted the importance of regiocontrolled approaches. Imidazoles are key components in functional molecules used across various applications. Researchers focus on constructing specific bonds during imidazole formation, enhancing their utility .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include 2-(2-chloro-1h-imidazol-5-yl)phenol, have a broad range of biological activities . They are key components in many functional molecules used in various applications, including pharmaceuticals .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of 2-(2-Chloro-1H-imidazol-5-yl)phenol with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific biological activity and the pathways involved.

Result of Action

Given the range of biological activities exhibited by imidazole derivatives , the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Propiedades

IUPAC Name |

2-(2-chloro-1H-imidazol-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-9-11-5-7(12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWGULLVGRVRJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-1H-imidazol-5-yl)phenol | |

CAS RN |

1785219-93-3 |

Source

|

| Record name | 2-(2-chloro-1H-imidazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)

![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)

![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)